2,6-dichloro-9-cyclopentyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-9-cyclopentylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDBGPLYZULGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dichloro 9 Cyclopentyl 9h Purine and Its Analogues
Strategies for N9-Alkylation of 2,6-Dichloropurine (B15474)
The introduction of the cyclopentyl group at the N9 position of 2,6-dichloropurine is a key step that influences the biological activity of the final compounds. This alkylation is often complicated by the potential for reaction at the N7 position, leading to the formation of regioisomeric mixtures.
Alkylation with Cyclopentylating Agents
The most direct method for synthesizing 2,6-dichloro-9-cyclopentyl-9H-purine involves the reaction of 2,6-dichloropurine with a suitable cyclopentylating agent, typically cyclopentyl bromide. This reaction is a nucleophilic substitution where the purine (B94841) anion displaces the bromide ion. One reported synthesis using this method afforded the desired product in a 55% yield. researchgate.net The reaction is generally carried out in the presence of a base, which deprotonates the purine ring, enhancing its nucleophilicity.
Regioselective Synthesis of 9-Cyclopentyl Isomers
A significant challenge in the alkylation of purines is controlling the regioselectivity. The purine ring possesses two potential sites for alkylation, N7 and N9, which leads to the formation of N7 and N9 isomers. In the case of alkylating 2,6-dichloropurine, this typically results in a mixture of the desired N9-alkylated product and the N7-alkylated byproduct. nih.gov Studies have shown that the ratio of N9 to N7 isomers can be approximately 4:1 under certain conditions. nih.gov The thermodynamically more stable N9 isomer is usually the major product. The separation of these regioisomers is often accomplished by flash chromatography.
Achieving high regioselectivity for the N9 isomer is a primary goal. Research indicates that reaction conditions play a crucial role in directing the alkylation to the desired nitrogen. nih.gov
Optimization of Reaction Conditions (e.g., Solvents, Bases)
To maximize the yield of the N9-cyclopentyl isomer and minimize the formation of the N7-isomer, various reaction parameters have been optimized. The choice of base and solvent, as well as the energy source for the reaction, has been shown to have a significant impact.
Bases such as potassium carbonate (K₂CO₃) and tetrabutylammonium hydroxide ((Bu)₄NOH) are commonly employed to facilitate the reaction. nih.gov Dimethylformamide (DMF) is a frequently used solvent for this transformation. mdpi.com
Furthermore, the use of microwave irradiation has been explored as an alternative to conventional heating. Studies comparing these methods for the cyclopentylation of 2,6-dichloropurine have demonstrated that microwave-assisted synthesis can offer better results in shorter reaction times. nih.gov
| Reaction Method | Base | Solvent | Time | Yield (N9-isomer) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | (Bu)₄NOH | Not Specified | Longer duration | Lower Yield | nih.gov |
| Microwave Irradiation | (Bu)₄NOH | Not Specified | Short duration | Higher Yield | nih.gov |
| Stirred at Room Temp | K₂CO₃ | DMF | 6 hours | 55% | researchgate.netmdpi.com |
Functionalization and Derivatization of the Purine Core
Once this compound is synthesized, it serves as a versatile intermediate for creating a library of 2,6,9-trisubstituted purines. The two chlorine atoms on the purine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.
A key principle governing the derivatization is the differential reactivity of the two chlorine atoms. The chlorine at the C6 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This reactivity difference enables a stepwise and selective functionalization of the purine core.
Substitution Reactions at the C2 Position
The chlorine atom at the C2 position is less reactive and its substitution generally requires more forcing conditions than the C6 position. This reaction is typically performed after the C6 position has been functionalized. The introduction of various substituents, particularly nitrogen-based nucleophiles like amines, is a common strategy. semanticscholar.org For example, after a nucleophile has been installed at C6, the resulting 2-chloro-6-substituted-9-cyclopentylpurine can be reacted with a second amine. This step often requires higher temperatures or the use of microwave irradiation to proceed efficiently. nih.gov It has been noted in structure-activity relationship studies that bulky systems at the C2 position may not be favorable for certain biological activities, such as cytotoxicity. researchgate.netsemanticscholar.org
Substitution Reactions at the C6 Position
The greater reactivity of the C6 chlorine allows for its selective replacement in the presence of the C2 chlorine. This initial substitution is the first step in the synthesis of 2,6,9-trisubstituted purines from the this compound intermediate. A wide range of nucleophiles, including various substituted anilines and piperazines, can be readily introduced at this position. nih.govnih.gov The reaction is typically a nucleophilic aromatic substitution, often carried out in a suitable solvent like ethanol with a base such as triethylamine. nih.gov This step yields a 2-chloro-6-substituted-9-cyclopentylpurine, which is then the substrate for the subsequent C2 substitution.
| Step | Position | Typical Reagents | Reaction Conditions | Product Type |
|---|---|---|---|---|
| 1 | C6 | Amines, Piperazines, Anilines | Moderate temperature, base (e.g., triethylamine) | 2-Chloro-6-substituted-9-cyclopentylpurine |
| 2 | C2 | Amines | Higher temperature or microwave irradiation | 2,6-Disubstituted-9-cyclopentylpurine |
Multi-Step Synthetic Sequences for 2,6,9-Trisubstituted Purines
The synthesis of 2,6,9-trisubstituted purines is a cornerstone of medicinal chemistry, providing a versatile scaffold for developing targeted therapeutic agents. nih.govnih.gov These multi-step sequences often begin with commercially available purine precursors, such as 2,6-dichloropurine. A common initial step involves the alkylation of the purine core, typically at the N-9 position, which can yield a mixture of N-9 and N-7 regioisomers. semanticscholar.org For instance, the reaction of 2,6-dichloropurine with respective alkyl halides under basic conditions predominantly yields the N-9 substituted product, which serves as a key intermediate. semanticscholar.org
Subsequent modifications at the C-2 and C-6 positions are achieved through nucleophilic aromatic substitution reactions. The chlorine atoms at these positions are excellent leaving groups, allowing for sequential and regioselective displacement by various nucleophiles. This differential reactivity is crucial for introducing diverse functionalities. For example, amines can be introduced at the C-6 position, followed by a different substitution at the C-2 position, or vice versa. This stepwise approach allows for the systematic construction of extensive libraries of 2,6,9-trisubstituted purine analogues, which are instrumental in structure-activity relationship (SAR) studies. nih.gov These libraries have been successfully screened to identify potent inhibitors of key biological targets like cyclin-dependent kinases (CDKs). nih.gov
A typical synthetic pathway is outlined below:
N-9 Alkylation : Reaction of 2,6-dichloropurine with an alkylating agent (e.g., cyclopentyl bromide) in the presence of a base to form 2,6-dichloro-9-alkyl-9H-purine.
C-6 Substitution : Selective nucleophilic substitution at the C-6 position with a primary or secondary amine.
C-2 Substitution : Subsequent substitution at the C-2 position with a different nucleophile.
This strategic, step-by-step functionalization enables the creation of a wide array of purine derivatives with tailored biological activities. semanticscholar.org
Application of Microwave Irradiation in Purine Synthesis
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, significantly accelerating the synthesis of complex heterocyclic compounds like purine derivatives. beilstein-journals.orgrsc.org This method offers several advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and often, the formation of cleaner products with fewer side reactions. beilstein-journals.org
In the context of 2,6,9-trisubstituted purines, microwave irradiation is particularly effective for the final substitution steps, which can be sluggish under traditional conditions. nih.gov For example, the Suzuki-Miyaura cross-coupling reaction, a key method for creating carbon-carbon bonds, can be efficiently performed under microwave conditions to introduce aryl or heteroaryl groups onto the purine scaffold. mdpi.com One study reported that the final step in the synthesis of certain 2,6,9-trisubstituted purine derivatives was simplified and accelerated using a microwave reactor. nih.gov Similarly, microwave assistance has been successfully applied to the synthesis of novel purine nucleosides, demonstrating its broad utility in this chemical class. rsc.org
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| 1,3-Dipolar Cycloaddition | 18 hours | 12 minutes | 69% to 84% | beilstein-journals.org |
| Aza Thia Crown Synthesis | 24 hours | 9 minutes | 9-19% to 74-91% | nih.gov |
| Suzuki-Miyaura Coupling | Not specified | 2 hours | Not specified | mdpi.com |
The data clearly indicates that microwave irradiation provides a more efficient pathway for the synthesis of purine analogues, making it an invaluable tool for rapid library generation and medicinal chemistry optimization. beilstein-journals.orgnih.gov
Introduction of Specific Moieties to the 2,6,9-Positions
The introduction of a phenylpiperazine moiety, particularly at the C-6 position of the purine ring, is a common strategy in the development of anticancer agents. Starting from an intermediate like this compound, the synthesis of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives is readily achieved. nih.gov This transformation is a nucleophilic aromatic substitution where the piperazine nitrogen acts as the nucleophile, displacing the more reactive chlorine atom at the C-6 position.
These reactions are typically carried out in a suitable solvent, and the resulting products can be further modified if necessary. The synthesis of a series of these compounds allows for the exploration of how different substituents on the phenyl ring of the piperazine moiety impact biological activity. Research has shown that these 6-substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs can act as potent anticancer agents, for example, by inhibiting Src kinase in hepatocellular carcinoma cells. nih.gov
Acyclic nucleoside phosphonates (ANPs) are a class of compounds developed as metabolically stable analogues of nucleotides. uochb.cz These molecules are characterized by an acyclic side chain containing a phosphonate group, which is attached to the heterocyclic base, typically at the N-9 position. uochb.cznih.gov The phosphonate group mimics the phosphate group of natural nucleotides but is resistant to cleavage by cellular enzymes, leading to improved pharmacokinetic profiles.
The synthesis of purine-based ANPs involves attaching a phosphonomethoxyalkyl side chain to the purine core. These compounds have shown a broad spectrum of antiviral activity. nih.gov A notable example is Tenofovir, which has revolutionized the treatment of HIV and Hepatitis B. uochb.cz While many ANPs feature the side chain attached to the N-9 position, novel variations have been explored where the linker is attached to other parts of the heterocyclic base. For instance, an acyclic pyrimidine nucleoside phosphonate was developed where the linker is bound to the C-6 position, and this compound was found to act as a purine mimetic. nih.gov The structural requirements for the antiviral activity of these purine analogues appear to be very strict, with factors like the length of the alkyl chain and the presence of specific atoms like the 3'-oxygen being critical for efficacy against viruses such as HSV-1 and HSV-2. nih.gov
Radiolabeled compounds are indispensable tools in biochemical and pharmacological research, allowing for the sensitive tracking of molecules in biological systems. researchgate.netnih.gov The synthesis of radiolabeled purine precursors is crucial for studying metabolic pathways, drug distribution, and target engagement. nih.govresearchgate.net
A key radiolabeled precursor, [8-14C]-2,6-dichloro-9H-purine, has been synthesized for the preparation of 14C-labeled nucleosides. The synthesis involves the reaction of 4,5-diamino-2,6-dichloropyrimidine with triethyl[14C]orthoformate. researchgate.net This reaction, catalyzed by methanesulfonic acid, generates the desired radiolabeled purine in a high radiochemical yield of 84%. researchgate.net This precursor can then be used in subsequent reactions to generate more complex radiolabeled molecules. For example, its reaction with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose produces [8-14C]-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloropurine, a key intermediate for labeled nucleosides, with a specific activity of 36 mCi/mmol and a radiochemical purity higher than 98%. researchgate.net Such methods have general applicability for the 14C-labeling of purines during drug development. researchgate.net
Novel Synthetic Approaches to Purine Analogues (General)
The enduring importance of purine analogues in drug discovery continues to drive the development of novel synthetic methodologies. ekb.egnih.gov These new approaches aim to increase efficiency, expand the accessible chemical space, and allow for the late-stage functionalization of complex molecules.
One innovative strategy is the use of solid-phase synthesis. nih.gov This approach involves constructing the purine base on a solid support, such as Merrifield resin. The synthesis proceeds by the sequential displacement of chlorine atoms on a purine dichloride with amines. After the desired substitutions are made, the purine analogue is cleaved from the resin and can be further modified, for example, by condensation with ribofuranoside compounds to create nucleoside analogues. nih.gov
Another cutting-edge method involves the use of photoredox and nickel dual catalysis for sp2–sp3 cross-coupling reactions. nih.gov This strategy enables the direct and regiospecific installation of alkyl groups onto the purine core by coupling halogenated purines with readily available alkyl bromides. A key advantage of this method is its compatibility with unprotected nucleosides, allowing for diversification at the final stage of a synthetic sequence. This late-stage functionalization is highly valuable in medicinal chemistry as it decreases the design-make-test cycle time. nih.gov The development of new bio-isosteres of purine analogues, such as triazolopyrimidines, also represents a novel approach to creating compounds with unique biological properties. ekb.eg
Photocatalyst-Free Annulation Techniques
While the direct synthesis of this compound is most commonly achieved through the N-alkylation of 2,6-dichloropurine with a cyclopentyl halide, the construction of the core purine ring system and its analogues can be accomplished through various synthetic methodologies, including photocatalyst-free annulation techniques. These methods are significant in green chemistry as they often proceed under mild conditions without the need for metal catalysts.
One notable photocatalyst-free approach involves the visible-light-enhanced annulation for the synthesis of purine analogues. This strategy can proceed via the formation of electron donor-acceptor (EDA) complexes. For instance, the synthesis of pyrazolo[1,5-a] ub.edumdpi.compatsnap.comtriazine-2,4-diamines, which are purine analogues, has been reported through a [4 + 2] annulation. This reaction occurs in the absence of any external transition metals, oxidants, bases, or ligands. The process involves in situ generated intermediates that form an EDA complex, which is the photoactive species.
Another avenue in photocatalyst-free synthesis is the visible-light-induced C-H acylation at the C6 position of purine nucleosides with aldehydes. This method allows for the functionalization of the purine core under green and mild conditions.
Thermal annulation represents a more traditional photocatalyst-free method for purine synthesis. For example, heating formamide in the presence of a catalyst like manganese oxide can yield purine and pyrimidine nucleobases. While this method often requires high temperatures, it demonstrates the feasibility of forming the purine core without photochemical activation.
The following table summarizes a selection of photocatalyst-free methodologies for the synthesis of purine derivatives.
| Reaction Type | Reactants | Conditions | Products | Key Features |
| Visible-Light-Enhanced Annulation | 1H-pyrazol-3-amines, Isothiocyanates, 1,1,3,3-tetramethylguanidines | Visible Light | Pyrazolo[1,5-a] ub.edumdpi.compatsnap.comtriazine-2,4-diamines | Photocatalyst-free, metal-free, oxidant-free, base-free, ligand-free |
| Visible-Light-Induced C-H Acylation | Purine Nucleosides, Aldehydes | Visible Light | C6-acylated purine nucleosides | Selective C-H functionalization, mild conditions |
| Thermal Annulation | Formamide | 160 °C, Manganese oxide catalyst | Purine and pyrimidine nucleobases | High temperature, catalyst-assisted |
It is important to reiterate that for the specific synthesis of this compound, direct alkylation of the pre-formed 2,6-dichloropurine ring is the well-established and efficient method. researchgate.netsemanticscholar.org This reaction is typically carried out by treating 2,6-dichloropurine with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). semanticscholar.org Microwave-assisted alkylation has also been shown to be an effective method for introducing the cyclopentyl group onto the N9 position of the purine ring.
Structure Activity Relationship Sar Investigations of 2,6,9 Trisubstituted Purine Analogues
Influence of Substituents at the C2 Position on Biological Activities
The C2 position of the purine (B94841) ring is a key site for modification that significantly impacts the potency and selectivity of its analogues. The presence of a substituent at this position is considered important for inhibitory potency. aacrjournals.org
Research into cyclin-dependent kinase (CDK) inhibitors has shown that substituting the C2 side chain with groups of varying sizes, such as methyl, propyl, butyl, phenyl, or benzyl, often results in only a slight decrease in activity compared to parent compounds like (R)-roscovitine. nih.gov However, for achieving high potency against specific kinases like CDK12, the nature of the C2 substituent is critical. Studies have revealed that introducing 6-membered heteroaryl moieties, such as aminopyridyl, pyridyl, or aminopyrimidyl groups, at the C2 position can profoundly improve the inhibitory activity, leading to IC50 values below 100 nM. nih.govmdpi.com
Conversely, 3D-QSAR (Quantitative Structure-Activity Relationship) analyses have indicated that the use of bulky systems at the C2 position is generally unfavorable for the cytotoxic activity of these compounds against cancer cell lines. mdpi.comresearchgate.net This suggests a delicate balance between size, shape, and electronic properties is required for optimal interaction with the target enzyme's active site. For instance, in CDK12 inhibition, an aminopyridine group at the C2 position can form a hydrogen bond with the carbonyl backbone of Glu735, contributing to the compound's potency. nih.gov
| Compound Reference | C2-Substituent | C6-Substituent | N9-Substituent | Target Enzyme | IC50 (nM) | Source |
|---|---|---|---|---|---|---|
| 18i | 2-aminopyridyl | (bipyridyl)methaneamine derivative | isopropyl | CDK12/cyclinK | < 100 | nih.gov |
| 18k | 3-pyridyl | (bipyridyl)methaneamine derivative | isopropyl | CDK12/cyclinK | < 100 | nih.gov |
| 18l | 2-aminopyrimidyl | (bipyridyl)methaneamine derivative | isopropyl | CDK12/cyclinK | < 100 | nih.gov |
| 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | isopropyl | CDK5/p35 | 160 | nih.gov |
Impact of Modifications at the C6 Position on Target Affinity and Potency
The C6 position is another critical point for diversification of the purine scaffold, and modifications here heavily influence target affinity. For some enzymes, substitution at the C6 position alone is sufficient for inhibitory activity. aacrjournals.org The size and flexibility of the side chain at C6 can be modulated to achieve higher potency. aacrjournals.org
In the context of anticancer activity, specific substitutions have proven particularly beneficial. For example, the introduction of an arylpiperazinyl system at the C6 position has been shown to be favorable for the cytotoxic effects of 2,6,9-trisubstituted purines. mdpi.comresearchgate.net This is exemplified by compounds that show high potency against various cancer cell lines.
For CDK inhibition, a range of substituents has been explored. One study identified a compound with a 3-iodobenzylamino group at C6 as having optimal activity against CDK1, CDK2, and CDK5. nih.gov In the development of inhibitors for topoisomerase II, S⁶-substituted thioether purine analogues have demonstrated the ability to inhibit the enzyme's ATPase activity. aacrjournals.org The nature of the amine substituent at C6 also dictates selectivity and potency. For instance, aniline-type substituents at C6 have been linked to significant cytotoxic activity and inhibition of kinases like FLT3-ITD and PDGFRα, whereas benzylaminopurines show suppressed activity against these specific tyrosine kinases.
| Compound Series | C2-Substituent | C6-Substituent Type | N9-Substituent | Biological Effect | Source |
|---|---|---|---|---|---|
| Series III | Varied amines | Arylpiperazinyl | Cyclopentyl/Cyclohexyl | Beneficial for cytotoxic activity | mdpi.com |
| Compound 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | isopropyl | Optimal CDK5, CDK1, CDK2 inhibition | nih.gov |
| Aniline-type conjugates | 2-aminocyclohexylamino | Substituted anilino | Cyclopentyl | Potent FLT3-ITD/PDGFRα inhibition | |
| Benzylamine-type conjugates | 2-aminocyclohexylamino | Substituted benzylamino | Cyclopentyl | Suppressed FLT3-ITD/PDGFRα inhibition |
Role of the N9-Cyclopentyl Moiety and Other Cyclic/Acyclic Alkyl Groups
For some CDKs, increased steric bulk at the N9 position can be detrimental, leading to a reduction in inhibitory potential. nih.gov This is highlighted in studies of CDK12 inhibitors, where an analogue with a small ethyl group at N9 (IC50 = 16 nM) was significantly more potent than the corresponding isopropyl-substituted compound (IC50 = 221 nM). nih.govmdpi.com Molecular docking simulations suggest that the N9-alkyl group sits (B43327) in a small hydrophobic pocket, and smaller groups like ethyl may allow for a more optimal fit. nih.gov
In contrast, for other kinases, a larger group at N9 is tolerated or even preferred. In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a slight improvement in potency was observed when the size of the cycloalkyl moiety at position 9 was increased from cyclopentyl to cycloheptyl. nih.gov This indicates that the topology of the ATP-binding site varies among different kinases, necessitating specific optimization of the N9-substituent for each target.
| Compound Reference | N9-Substituent | C2-Substituent | C6-Substituent | Target Enzyme | IC50 (nM) | Source |
|---|---|---|---|---|---|---|
| 28a | ethyl | 3-pyridyl | (bipyridyl)methaneamine derivative | CDK12/cyclinK | 16 | nih.gov |
| 17f | isopropyl | 3-pyridyl | (bipyridyl)methaneamine derivative | CDK12/cyclinK | 221 | nih.gov |
| Series 12-15 (general trend) | Cyclopentyl | (4-(piperazin-1-yl)phenyl)amino | - | CDK4 | Mid-nanomolar | nih.gov |
| Series 12-15 (general trend) | Cycloheptyl | (4-(piperazin-1-yl)phenyl)amino | - | CDK4 | Slightly improved potency | nih.gov |
Analysis of Steric and Electronic Factors Governing Biological Activity
The biological activity of 2,6,9-trisubstituted purines is governed by a complex interplay of steric and electronic factors. 3D-QSAR studies have demonstrated that steric properties often play a more dominant role than electronic properties in determining the cytotoxic activity of these compounds, accounting for as much as 70% of the contribution. mdpi.comresearchgate.net
Steric Factors:
C2 Position: The introduction of bulky substituents at the C2 position is generally unfavorable for cytotoxic activity, suggesting that this region of the binding pocket is sterically constrained. mdpi.comresearchgate.net
C6 Position: In contrast, larger, more complex systems, such as an arylpiperazinyl group, at the C6 position can be beneficial, likely by forming additional favorable interactions within a more accommodating sub-pocket of the target enzyme. mdpi.comresearchgate.net
N9 Position: The steric bulk at the N9 position is also a critical determinant of activity. For certain CDKs, smaller alkyl groups are preferred, as increased bulk can reduce inhibitory potential. nih.gov This highlights the importance of substituent size in relation to the dimensions of the hydrophobic pocket that accommodates it. nih.gov
Electronic Factors: While steric effects are often predominant, electronic factors also contribute significantly to the binding affinity. For protein kinase CK2α inhibitors, a clear correlation has been observed between the electron-donating nature of substituents on a phenyl group at the N9 position and the inhibitory activity. jst.go.jpnih.gov This suggests that electronic effects, such as modulating the electron density of the purine ring system or participating in specific electronic interactions (e.g., cation-π), can fine-tune the potency of the inhibitors. jst.go.jp The combination of both steric and electronic parameters is often necessary to build a comprehensive QSAR model that accurately predicts biological activity. jst.go.jp
SAR for Specific Enzyme Inhibition Profiles
The versatility of the 2,6,9-trisubstituted purine scaffold allows for the development of inhibitors with high potency and selectivity against a variety of specific enzyme targets.
Cyclin-Dependent Kinases (CDKs): This is one of the most explored target classes for this scaffold.
CDK12: High potency is achieved with 6-membered heteroaryl groups (e.g., aminopyridyl) at C2 and small alkyl groups (e.g., ethyl) at N9. nih.govmdpi.com
CDK1/2/5: An optimal combination was found with a (2R)-pyrrolidin-2-yl-methanol substituent at C2, a 3-iodobenzylamino group at C6, and an isopropyl group at N9. nih.gov
CDK2: Potent and selective CDK2 inhibitors have been developed, with their binding modes often determined by X-ray crystallography to guide further design. mdpi.com
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): A number of 2,6,9-trisubstituted purines have been identified as potent, nanomolar inhibitors of PDGFRα. These compounds show strong and selective cytotoxicity in leukemia cell lines that express the FIP1L1-PDGFRA oncogene. In these cells, the inhibitors effectively suppress the autophosphorylation of PDGFRα and downstream signaling pathways. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3-ITD): This kinase is a key target in acute myeloid leukemia (AML). nih.gov SAR studies on related 2,7,9-trisubstituted 8-oxopurines revealed that FLT3 kinase is more tolerant of structural variety at the N9 position than CDK4. Increasing the size of the N9-cycloalkyl group from cyclopentyl to cycloheptyl can lead to a modest increase in potency. nih.gov Certain 2,6,9-trisubstituted purines with aniline-type groups at C6 also show potent inhibition of FLT3-ITD.
Bcr-Abl: This fusion protein is a target in chronic myeloid leukemia (CML). 2,6,9-trisubstituted purines have been designed as potent inhibitors of Bcr-Abl, including mutant forms that are resistant to existing therapies. mdpi.com SAR studies focus on optimizing substituents to interact with both the wild-type and mutated forms of the kinase. mdpi.com
Biological Target Engagement and Mechanistic Insights of 2,6,9 Trisubstituted Purine Analogues
Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition
The 2,6,9-trisubstituted purine framework, for which 2,6-dichloro-9-cyclopentyl-9H-purine is a key synthetic precursor, has been investigated for its interaction with Purine Nucleoside Phosphorylase (PNP). This enzyme is a critical component of the purine salvage pathway.
Comparative Inhibition of Human PNP and Pathogenic PNP Enzymes
PNP is a target for combating infections because some pathogens, like Helicobacter pylori, rely on the purine salvage pathway for their survival and cannot synthesize purines de novo. nih.gov Research into 2,6-substituted purines has explored their potential as inhibitors of PNP from pathogenic sources. For instance, the parent compound 2,6-dichloropurine (B15474) has been studied for its inhibitory effects against H. pylori PNP (HpPNP). nih.gov Such studies are crucial for developing species-specific antibacterial agents that could offer an alternative to conventional antibiotics. While detailed comparative data on the inhibitory activity of this compound itself against both human and various pathogenic PNP enzymes is not extensively detailed in the available literature, the investigation into its core structure highlights a promising avenue for the development of selective inhibitors.
Crystallographic Studies of Enzyme-Inhibitor Complexes to Elucidate Binding Modes
To understand the molecular interactions underpinning inhibition, crystallographic studies have been performed. A complex of HpPNP with the related compound 2,6-dichloropurine was obtained by soaking crystals of the enzyme with the ligand. nih.gov Such structural analyses are vital for elucidating the precise binding mode of the purine scaffold within the active site of the enzyme. These studies provide a high-resolution view of the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's affinity and specificity. This structural information is invaluable for the rational design and optimization of more potent and selective PNP inhibitors based on the 9-cyclopentylpurine (B8656152) scaffold.
Mechanistic Basis for Selective T-Lymphocyte Targeting
Inhibition of human PNP is a therapeutic strategy for T-cell mediated disorders, such as T-cell leukemia and autoimmune diseases. The mechanism for this selectivity stems from the unique aspects of purine metabolism in T-lymphocytes. Genetic deficiency of PNP leads to a profound T-cell immunodeficiency, demonstrating the critical role of this enzyme in T-cell function.
The targeted effect is achieved through the following pathway:
PNP Inhibition : Blocking PNP activity leads to the accumulation of its substrate, deoxyguanosine.
Metabolic Conversion : T-cells, which have high deoxycytidine kinase activity, phosphorylate the excess deoxyguanosine.
dGTP Accumulation : This process results in the intracellular accumulation of deoxyguanosine triphosphate (dGTP).
Ribonucleotide Reductase Inhibition : High levels of dGTP are toxic as they inhibit the enzyme ribonucleotide reductase, which is essential for the synthesis of all other deoxynucleotides required for DNA replication.
Apoptosis Induction : The resulting imbalance in the deoxynucleotide pool triggers apoptosis (programmed cell death), leading to the selective elimination of proliferating T-lymphocytes.
This metabolic vulnerability makes PNP an attractive target for inducing selective immunosuppression or for treating T-cell malignancies.
Kinase Inhibition Spectrum
The this compound molecule is a foundational structure for a class of potent kinase inhibitors. By modifying the chloro groups at the C2 and C6 positions, researchers have developed a wide range of 2,6,9-trisubstituted purines with significant activity against several important kinase families.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK12, CDK2)
Derivatives of 9-cyclopentylpurine have shown significant inhibitory activity against various Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell division cycle and transcription. nih.govcncb.ac.cn The 2,6,9-trisubstituted purine scaffold has been optimized to create potent inhibitors of CDKs, including CDK2 and the transcriptional kinase CDK12. nih.gov For example, novel 2,6,9-trisubstituted purines have been designed as powerful CDK12 inhibitors, demonstrating strong antiproliferative activity in cancer cell lines where CDK12 is overexpressed. nih.gov Similarly, other derivatives have been synthesized and found to have potent inhibitory effects on CDK1 and CDK2. nih.gov
The structure-activity relationship (SAR) studies of these compounds reveal that substitutions at the C2 and C6 positions of the purine ring are critical for determining potency and selectivity. The 9-cyclopentyl group is often maintained as it favorably occupies a hydrophobic pocket in the ATP-binding site of the kinases.
Below is a table summarizing the inhibitory activities of representative 2,6,9-trisubstituted purine analogues against selected CDKs.
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 21 (a 2,6,9-trisubstituted purine) | CDK1 | 0.45 | nih.gov |
| Compound 21 (a 2,6,9-trisubstituted purine) | CDK2 | 0.65 | nih.gov |
| Compound 21 (a 2,6,9-trisubstituted purine) | CDK5 | 0.16 | nih.gov |
| Analogue 30d (a CDK12 inhibitor) | CDK12/cyclinK | 0.0031 | nih.gov |
| Analogue 30e (a CDK12 inhibitor) | CDK12/cyclinK | 0.0035 | nih.gov |
Implications for Cell Cycle Progression Regulation
CDKs are essential for the orderly progression of the cell cycle. nih.gov By binding to the ATP pocket of CDKs, inhibitors developed from the this compound scaffold prevent the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein. youtube.com This action blocks the transition from the G1 phase to the S phase of the cell cycle, effectively halting cell proliferation. nih.govyoutube.com
Inhibition of transcriptional CDKs like CDK12 disrupts the expression of genes involved in DNA damage repair and cell survival, which can also lead to cell death. nih.gov Studies on various cancer cell lines have shown that treatment with these purine derivatives can cause cell cycle arrest, typically in the G1 or G2/M phase, and subsequently induce apoptosis. researchgate.netmdpi.comnih.gov This mechanism of action makes these compounds promising candidates for anticancer therapies, as uncontrolled cell cycle progression is a hallmark of cancer. nih.gov
Overcoming Kinase Inhibitor Resistance Mechanisms
A significant challenge in cancer therapy is the development of resistance to targeted kinase inhibitors. The 2,6,9-trisubstituted purine framework has been extensively utilized to design next-generation inhibitors that can overcome these resistance mechanisms.
In the treatment of Chronic Myeloid Leukemia (CML), resistance to tyrosine kinase inhibitors (TKIs) like imatinib (B729) and nilotinib (B1678881) is frequently driven by point mutations in the Bcr-Abl kinase domain. nih.govmdpi.com Researchers have developed 2,6,9-trisubstituted purine derivatives that demonstrate significant activity against these resistant mutants. For instance, certain purine analogues show potent antiproliferative effects on CML cells expressing the notorious T315I "gatekeeper" mutation, as well as other resistant forms like E255K and Y253H. nih.govmdpi.com One study highlighted compound 11b , which was more potent against wild-type Bcr-Abl than imatinib and retained activity against T315I mutant cells, a context where imatinib and nilotinib are ineffective. mdpi.comimtm.cz
Table 1: Antiproliferative Activity of Purine Analogues Against TKI-Resistant Bcr-Abl Mutants
| Compound | Cell Line | Bcr-Abl Genotype | GI50 (µM) | Reference |
| 11b | KCL22 | T315I | 6.4 | mdpi.comimtm.cz |
| 11c | KCL22 | T315I | 8.2 | mdpi.comimtm.cz |
| 11d | KCL22 | T315I | 7.3 | mdpi.comimtm.cz |
| 11e | KCL22 | T315I | 11.5 | mdpi.comimtm.cz |
| 11f | KCL22 | T315I | 9.8 | mdpi.comimtm.cz |
| Imatinib | KCL22 | T315I | > 20 | mdpi.comimtm.cz |
| Nilotinib | KCL22 | T315I | > 20 | mdpi.comimtm.cz |
Another area of focus is resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC). The L858R/T790M/C797S triple mutation confers resistance to third-generation inhibitors like osimertinib. nih.govnih.gov Novel 9-heterocyclyl substituted 9H-purine derivatives have been designed to target this challenging mutant. Compound D9 , for example, demonstrated a potent inhibitory IC50 value of 18 nM against the L858R/T790M/C797S EGFR kinase. nih.gov Molecular docking studies suggest that these compounds can form crucial hydrogen bonds with the mutated Ser797 residue, a key interaction for overcoming resistance. nih.gov
Furthermore, in HER2-positive breast cancer, resistance to the antibody therapy trastuzumab can occur. Research has shown that novel 2,6,9-trisubstituted purines designed as potent CDK12 inhibitors can alleviate this resistance, showing strong antiproliferative activity in both trastuzumab-sensitive and trastuzumab-resistant HER2+ cell lines. mdpi.comnih.gov
FLT3 Kinase Inhibition in Hematological Malignancies
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. nih.gov The 2,6,9-trisubstituted purine scaffold has yielded potent inhibitors of FLT3-ITD. nih.govacs.org
Researchers have successfully optimized purine derivatives to shift their selectivity profile from cyclin-dependent kinases (CDKs) towards FLT3-ITD. mdpi.com These efforts have led to the discovery of compounds with nanomolar potency against the FLT3-ITD kinase. nih.gov For instance, one study reported a 2,6,9-trisubstituted purine (Compound II ) with an IC50 value of 2 nM against FLT3-ITD. mdpi.com Another series of aniline-type purine conjugates exhibited significant cytotoxicity in the FLT3-ITD positive MV4-11 cell line, which correlated with their inhibitory activity against the kinase. nih.gov Mechanistically, these inhibitors have been shown to suppress the downstream signaling of FLT3, including the MAPK and STAT pathways, leading to cell cycle arrest in the G1 phase. nih.gov
Table 2: FLT3-ITD Inhibitory Activity of Selected 2,6,9-Trisubstituted Purines
| Compound | FLT3-ITD IC50 | Reference |
| Compound II | 2 nM | mdpi.com |
| 5b | 0.38 µM | nih.gov |
Platelet-Derived Growth Factor Receptor (PDGFRα/β) Kinase Inhibition
Platelet-Derived Growth Factor Receptor alpha (PDGFRα) is another receptor tyrosine kinase that, when constitutively activated by mutation or gene fusion, acts as an oncogenic driver in various malignancies, including hypereosinophilic syndrome and eosinophilic leukemia. nih.govnih.gov The FIP1L1-PDGFRA fusion gene is a key therapeutic target in these diseases.
A number of 2,6,9-trisubstituted purines have been identified as potent, nanomolar inhibitors of PDGFRα. nih.gov These compounds demonstrate strong and selective cytotoxicity against the EOL-1 human eosinophilic leukemia cell line, which expresses the FIP1L1-PDGFRA oncogene. nih.govnih.gov This cytotoxicity shows a significant correlation with the compounds' PDGFRα inhibitory activity. nih.gov In treated EOL-1 cells, lead compounds inhibit the autophosphorylation of PDGFRα and suppress its downstream signaling effectors, such as STAT3 and ERK1/2. nih.gov This blockade of oncogenic signaling ultimately results in G1 phase cell cycle arrest and apoptosis. nih.gov
Table 3: PDGFRα Inhibitory and Cellular Activity of Representative Purine Analogues
| Compound | PDGFRα IC50 (nM) | EOL-1 Cell Line GI50 (nM) | Reference |
| 14q | 16 | 40 | nih.gov |
| Representative Aniline-type Conjugates | Not specified (active) | Significant cytotoxicity | nih.gov |
Bcr-Abl and Bruton's Tyrosine Kinase (BTK) Inhibition
The fusion protein Bcr-Abl, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML). mdpi.com Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in B-cell receptor signaling, making it a target for B-cell malignancies. The development of dual inhibitors targeting both kinases is an attractive therapeutic strategy. The 2,6,9-trisubstituted purine scaffold has proven effective for this purpose. nih.gov
Numerous studies have reported the design, synthesis, and evaluation of these purine derivatives as potent Bcr-Abl and BTK inhibitors. nih.govnih.gov Researchers have identified compounds with significant inhibitory activity against both kinases. For example, compounds 5c and 5d were identified as potent dual inhibitors, with IC50 values of 40 nM for Abl and 0.58/0.66 μM for Btk, respectively. nih.gov Another compound, 4f , showed high selectivity for Bcr-Abl with an IC50 of 70 nM, while compound 5j was selective for BTK with an IC50 of 0.41 μM. nih.gov These compounds have also been shown to suppress the proliferation of various leukemia and lymphoma cell lines and inhibit the downstream signaling of their respective kinase targets in cellular models. nih.gov
Table 4: Inhibitory Activity of Purine Derivatives Against Bcr-Abl and BTK
| Compound | Bcr-Abl IC50 | BTK IC50 | Reference |
| 5c | 40 nM | 0.58 µM | nih.gov |
| 5d | 40 nM | 0.66 µM | nih.gov |
| 4f | 70 nM | Not specified (less active) | nih.gov |
| 5j | Not specified (less active) | 0.41 µM | nih.gov |
| 11b | 15 nM | Not specified | mdpi.com |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Mutations in the Epidermal Growth Factor Receptor (EGFR) are primary drivers of non-small cell lung cancer (NSCLC). While several generations of EGFR inhibitors have been developed, acquired resistance remains a major clinical hurdle, with the L858R/T790M/C797S triple mutation being a key mechanism of resistance to third-generation drugs. nih.govnih.gov
To address this, research has focused on developing fourth-generation inhibitors, with the purine scaffold serving as a promising template. A series of 9-heterocyclyl substituted 9H-purine derivatives were designed specifically as inhibitors of the L858R/T790M/C797S mutant EGFR. nih.gov Several of these compounds displayed potent anti-proliferative activity and direct kinase inhibition. The most potent compound, D9 , inhibited the triple mutant EGFR with an IC50 value of 18 nM and showed anti-proliferative IC50 values of 0.88 nM and 200 nM against the HCC827 and H1975 cell lines, respectively. nih.gov Further mechanistic studies confirmed that compound D9 effectively suppressed EGFR phosphorylation, induced apoptosis, and arrested the cell cycle at the G0/G1 phase in a concentration-dependent manner. nih.gov
Casein Kinase 1 Delta (CK1δ) Inhibition
Based on a comprehensive review of the available scientific literature, there is no significant information regarding the investigation or inhibitory activity of this compound or its 2,6,9-trisubstituted analogues against Casein Kinase 1 Delta (CK1δ).
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its overexpression and activation are implicated in the progression and metastasis of many solid tumors and in bone diseases. The purine core has been successfully adapted to create potent Src inhibitors.
Novel bone-targeted 2,6,9-trisubstituted purine analogues have been developed for the potential treatment of bone diseases. nih.gov By incorporating bone-seeking moieties at the C2 and C6 positions of the purine ring, these inhibitors can be targeted to hydroxyapatite. One such compound, 3d , was identified as a potent and selective Src inhibitor. nih.gov Additionally, other purine-based series have been developed as dual Src/Abl kinase inhibitors, often designed to target the inactive "DFG-out" conformation of the kinases, which differs from traditional ATP-competitive inhibitors. acs.org A separate study on 2,7,9-trisubstituted purin-8-ones also identified Src as one of several kinases potently inhibited by the lead compound. imtm.cz
Topoisomerase II Inhibition
Topoisomerase II is a critical enzyme in DNA replication and chromosome organization, making it a key target for anticancer drugs. However, extensive literature searches did not yield significant research specifically detailing the inhibitory activity of this compound or the broader class of 2,6,9-trisubstituted purine analogues against Topoisomerase II. The primary focus of research on this purine scaffold has been directed towards other enzyme families, particularly protein kinases.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various cancers. While numerous small molecule inhibitors of Aurora kinases have been developed, research specifically linking this compound or its direct analogues to significant Aurora kinase inhibition is not prominent in the available scientific literature. Studies on 2,6,9-trisubstituted purines have predominantly identified them as potent inhibitors of other kinase families, such as cyclin-dependent kinases (CDKs). mdpi.comnih.govnih.gov
Modulation of Other Biological Pathways
Smoothened (SMO) Receptor Antagonism in Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers. The Smoothened (SMO) receptor, a key component of this pathway, is a druggable target for anticancer compounds. mdpi.com Research has identified 2,6,9-trisubstituted purines as a promising scaffold for the development of SMO antagonists.
One study highlighted a 2,6,9-trisubstituted purine derivative as a potent inhibitor of the Hh signaling pathway, demonstrating activity in the nanomolar range in a Gli-luciferase reporter assay. mdpi.comsemanticscholar.org Further investigations into a series of 19 such compounds revealed that several derivatives exhibited cytotoxic effects on Hh-dependent cancer cell lines. Specifically, compound 4s from this series was identified as the most active, selectively inhibiting cancer cell growth, inducing cell cycle arrest and apoptosis, and downregulating the expression of Hh pathway target genes PTCH and GLI1. mdpi.com These findings underscore the potential of the 2,6,9-trisubstituted purine scaffold in targeting the SMO receptor and modulating the Hh signaling cascade. mdpi.com
Table 1: Cytotoxicity of Selected 2,6,9-Trisubstituted Purine Analogues in Cancer Cell Lines IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are expressed in µM.
Adenosine (B11128) A2A Receptor Affinity
Adenosine receptors, particularly the A2A subtype, are involved in various physiological processes and represent important therapeutic targets. The 2,6,9-trisubstituted purine core has been explored for its affinity to these receptors.
In a study of 2,6,9-trisubstituted adenines, the presence of a chlorine atom at the C2 position was found to favor interaction with the A2A subtype. Current time information in Hyderabad, IN. The compound 2-chloro-9-propyladenine demonstrated the highest affinity for the A2A receptor in its series with a Kᵢ value of 2.2 µM. Current time information in Hyderabad, IN. The synthesis of various analogues often starts from 2,6-dichloropurine derivatives, including This compound . mdpi.com A related compound, 2-chloro-9-cyclopentyladenine , was shown to bind to the A2A adenosine receptor with a Kᵢ of 0.465 µM. mdpi.com This indicates that the 9-cyclopentyl group is a viable substituent for achieving affinity at this receptor.
Table 2: Binding Affinity of Purine Analogues at the Human A2A Adenosine Receptor Kᵢ values represent the inhibition constant and are a measure of binding affinity.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic gene regulation, and their inhibition has emerged as a promising strategy in cancer therapy. The purine scaffold has been successfully utilized to design novel HDAC inhibitors. A recent study detailed the development of purine-based compounds targeting HDACs for the treatment of advanced prostate cancer. researchgate.net
In this research, various purine derivatives were synthesized and tested, with many showing nanomolar inhibitory activity against HDAC6. researchgate.net Structure-activity relationship (SAR) studies revealed that specific substitutions on the purine ring are crucial for potent inhibition. While this study did not evaluate This compound itself, it established that the purine core is a viable "cap" group for engaging with the HDAC active site, particularly when linked to a suitable zinc-binding group. researchgate.net This suggests the potential for developing 2,6,9-trisubstituted purines as specific HDAC inhibitors.
COX Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation and are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). An extensive review of the scientific literature did not reveal any significant studies investigating the inhibitory activity of this compound or other 2,6,9-trisubstituted purine analogues against COX-1 or COX-2 enzymes. The research focus for this class of compounds remains on other biological targets.
Inhibition of Viral Replication (e.g., SARS-CoV-2)
Currently, there is no direct scientific evidence available from the reviewed literature to suggest that this compound specifically inhibits the replication of SARS-CoV-2. Research on the antiviral properties of 2,6,9-trisubstituted purine analogues has primarily centered on their anticancer activities. While the broader class of purine analogues has been investigated for antiviral effects, specific data on this compound's efficacy against SARS-CoV-2 is not present in the current body of scientific publications.
Cellular Effects and Phenotypic Assays
The cellular effects of 2,6,9-trisubstituted purines, including analogues of this compound, have been more extensively documented in the context of cancer biology. These compounds have been shown to elicit a range of phenotypic changes in cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and selective cytotoxicity.
Induction of Apoptosis in Cancer Cell Lines
Numerous studies have highlighted the pro-apoptotic capabilities of 2,6,9-trisubstituted purine derivatives in various cancer cell lines. While direct studies on this compound are limited, related compounds have demonstrated the ability to induce programmed cell death. For instance, certain 2,6,9-trisubstituted purine derivatives have been shown to trigger apoptosis in acute promyelocytic leukemia (HL-60) cells. researchgate.net The mechanism of apoptosis induction by these compounds is an active area of investigation, with some evidence pointing towards the involvement of the intrinsic mitochondrial pathway. researchgate.net This is supported by findings of increased expression of caspase 3 and cytochrome c in leukemic cells treated with certain purine analogues. researchgate.net
Flow cytometry data from studies on related compounds suggests that these molecules can effectively induce apoptosis, with some derivatives showing promising results when compared to established anticancer drugs like etoposide. nih.gov
Mechanisms of Cell Cycle Arrest
The ability to halt the cell cycle is a key mechanism by which many anticancer agents exert their effects. Research into 2,6,9-trisubstituted purines has revealed their potential to interfere with cell cycle progression in cancer cells. One notable derivative was found to cause cell cycle arrest at the S-phase in HL-60 cells. nih.gov
Furthermore, the well-studied 2,6-disubstituted purine, reversine, has been shown to induce growth arrest and polyploidy in human cancer cells by up-regulating p21WAF1 and cyclin D3/CDK6, while simultaneously suppressing cyclin B and CDK1. nih.gov Other related molecules have been observed to cause cell cycle arrest in the G2/M phase, particularly in cancer cells with compromised p53 function. nih.gov This suggests that the mechanism of cell cycle arrest can be dependent on the specific substitutions on the purine ring and the genetic background of the cancer cells.
Table 1: Effects of a 2,6,9-Trisubstituted Purine Analogue on Cell Cycle and Apoptosis in HL-60 Cells
| Parameter | Effect of Compound 7h |
| Cell Cycle Phase Arrest | S-phase |
| Induction of Apoptosis | Late Apoptosis |
Note: Data is for compound 7h, a related 2,6,9-trisubstituted purine derivative, as a representative example. nih.govsemanticscholar.org
Inhibition of DNA Biosynthesis and Related Processes
The structural similarity of purine analogues to endogenous purines suggests that they may interfere with nucleic acid biosynthesis. Purine deprivation has been shown to inhibit the elongation of nascent DNA chains, a critical step in DNA replication. nih.gov While direct evidence for this compound is not available, it is plausible that as a purine analogue, it could exert its cytotoxic effects in part through the disruption of DNA synthesis. This is a common mechanism for purine-based antimetabolites used in cancer therapy. researchgate.net
Modulation of Specific Gene Expression Relevant to Disease Pathways
The anticancer activity of 2,6,9-trisubstituted purines is associated with their ability to modulate the expression of genes involved in key cancer-related pathways. For example, treatment of leukemic cells with a 6-Amino-substituted purine derivative led to increased expression of caspase 3 and cytochrome c genes, indicating an activation of the intrinsic mitochondrial apoptotic pathway. researchgate.net In contrast, a 6-Morpholino-substituted derivative resulted in the reduced expression of these same genes. researchgate.net These findings underscore how different substitutions on the purine scaffold can lead to distinct modulations of gene expression and, consequently, different biological outcomes.
Selective Cytotoxicity in Various Cancer Cell Lines
A crucial aspect of cancer chemotherapy is the selective killing of cancer cells while sparing normal, healthy cells. Studies on 2,6,9-trisubstituted purines have demonstrated a degree of selective cytotoxicity. For instance, one of the more potent compounds in a studied series was found to be almost 80–250 times more selective against a cancer cell line compared to the non-cancerous MRC-5 cell line than the conventional drug cisplatin. semanticscholar.org
The cytotoxic activity of these compounds varies across different cancer cell lines. Research on a series of 2,6,9-trisubstituted purines showed heterogeneous activity, with the HL-60 cell line being more resistant, while H1975, HCT116, and HeLa cells exhibited variable sensitivity. mdpi.com Another study on N9-substituted 2,6-dichloropurines reported potent cytotoxic activity with GI50 values in the 1–5 µM range for most human tumor cell lines. researchgate.net
Table 2: Cytotoxic Activity (IC50 in µM) of Selected 2,6,9-Trisubstituted Purine Analogues in Various Cancer Cell Lines
| Compound | H1975 | HL-60 | HCT116 | HeLa |
| 4a | >40 | >40 | >40 | >40 |
| 4b | 24.3 ± 2.1 | >40 | 31.2 ± 2.5 | 28.4 ± 1.9 |
| 4c | >36 | >36 | >36 | >36 |
| 4d | 15.1 ± 1.3 | >40 | 20.3 ± 1.8 | 18.7 ± 1.5 |
| Etoposide | 1.8 ± 0.2 | 0.9 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.1 |
Note: Data is for a series of 2,6,9-trisubstituted purine derivatives (compounds 4a-d) to illustrate the range of cytotoxic activity. mdpi.com
Computational Chemistry and Molecular Modeling of 2,6,9 Trisubstituted Purine Analogues
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2,6,9-trisubstituted purine (B94841) analogues, docking studies have been instrumental in elucidating their interactions with various protein targets, primarily protein kinases, which are often implicated in cancer and other diseases.
Prediction of Ligand-Protein Interactions and Binding Conformations
Molecular docking simulations for 2,6,9-trisubstituted purines have been crucial in understanding how these molecules fit into the active sites of kinases like Cyclin-Dependent Kinases (CDKs), Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov These studies reveal that the purine core often mimics the natural adenine (B156593) base of ATP, anchoring the ligand within the ATP-binding pocket. The substituents at the 2, 6, and 9 positions then form additional interactions with the surrounding protein environment, which dictates the compound's potency and selectivity.
Identification of Key Amino Acid Residues for Binding
A significant outcome of molecular docking studies is the identification of specific amino acid residues that are critical for ligand binding. For 2,6,9-trisubstituted purines targeting CDKs, key interactions have been identified with residues such as Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131. researchgate.netnih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In the context of FLT3 inhibitors, docking simulations of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine, a related analogue, revealed critical interactions that suppress the phosphorylation of FLT3 and its downstream signaling pathways. nih.gov The cyclopentyl group at the N9 position, a feature shared with 2,6-dichloro-9-cyclopentyl-9H-purine, plays a significant role in engaging with hydrophobic residues within the kinase domain. The specific nature and geometry of the substituents at the C2 and C6 positions are then crucial for forming selective interactions that determine the inhibitor's profile.
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
| CDK2 | Asp86, Glu81, Leu83, Lys89, Lys33, Gln131 | Hydrogen Bonds | researchgate.netnih.gov |
| Bcr-Abl | Not specified | Hydrophobic pocket interactions | mdpi.com |
| FLT3 | Not specified | Suppression of phosphorylation | nih.gov |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based design approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For series of 2,6,9-trisubstituted purines, pharmacophore models have been developed to define the key structural requirements for their anticancer activity. mdpi.comnih.gov
These models typically identify a combination of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers. nih.gov For example, a preliminary pharmacophore model for cytotoxic 2,6,9-trisubstituted purines identified aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as crucial for activity. nih.gov Such models are consistent with the observed structure-activity relationships and provide a rational framework for designing new analogues with improved potency and selectivity. The cyclopentyl group of this compound would, in such a model, correspond to a key hydrophobic feature.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For 2,6,9-trisubstituted purine analogues, QSAR, particularly three-dimensional QSAR (3D-QSAR), has been effectively employed to guide the design of new and more potent derivatives. nih.govnih.gov
Three-Dimensional QSAR (3D-QSAR) Analysis
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to various series of purine derivatives to understand the relationship between their 3D structural features and biological activity. researchgate.netrsc.orgresearchgate.net These studies generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity.
For a series of novel 2,6,9-trisubstituted purine derivatives with antitumor activity, 3D-QSAR models indicated that steric properties had a more significant contribution to cytotoxicity than electronic properties (70% vs. 30%). nih.govnih.gov The models revealed that an arylpiperazinyl system at position 6 of the purine ring is beneficial for activity, whereas bulky substituents at the C2 position are unfavorable. nih.govnih.gov In another study on purine derivatives as CDK2 inhibitors, predictive CoMFA and CoMSIA models were developed, with the contour maps highlighting the importance of electrostatic, hydrophobic, hydrogen bond donor, and steric fields. researchgate.netnih.gov
| 3D-QSAR Model | Key Findings | Reference |
| CoMFA/CoMSIA on antitumor purines | Steric properties are more influential than electronic properties. Bulky groups at C2 are unfavorable. | nih.govnih.gov |
| CoMFA/CoMSIA on CDK2 inhibitors | Electrostatic, hydrophobic, hydrogen bond donor, and steric fields are key for activity. | researchgate.netnih.gov |
| CoMFA/CoMSIA on cruzain inhibitors | Bulky groups with negative potential at specific positions of a phenyl ring are important. | rsc.orgresearchgate.net |
Correlation of Physicochemical Descriptors with Biological Activity
QSAR studies also involve the correlation of various calculated physicochemical descriptors with the observed biological activity. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronic properties (e.g., dipole moment, partial charges), and steric properties (e.g., molecular weight, molar refractivity).
Studies on purine analogues as CDK inhibitors have demonstrated that their inhibitory activities can be correlated with specific physicochemical parameters. nih.gov For instance, the analysis of 3D-QSAR models for antitumor 2,6,9-trisubstituted purines showed that steric properties, which can be quantified by descriptors like molar volume, are a dominant factor in determining their cytotoxic effects. nih.govnih.gov The cyclopentyl group in this compound contributes significantly to the molecule's steric bulk and hydrophobicity, properties that are often found to be critical in QSAR models for kinase inhibitors. These correlations provide a quantitative basis for optimizing the substituents on the purine scaffold to enhance biological activity.
Virtual Screening Approaches for Novel Lead Identification
Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large chemical libraries. researchgate.net For 2,6,9-trisubstituted purine analogues, including the scaffold of this compound, both ligand-based and structure-based virtual screening approaches are employed to discover novel molecules with desired biological activities.
Ligand-based virtual screening leverages the knowledge of known active compounds. One common method is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. For a series of 2,6,9-trisubstituted purine derivatives investigated as potential antitumor agents, a preliminary pharmacophore model was generated. nih.gov This model identified key features such as aromatic centers, hydrogen bond acceptor/donor centers, and hydrophobic areas that were consistent with the cytotoxic activity of the assayed compounds. nih.gov Such a model can be used to screen virtual libraries for compounds that match these features, thereby prioritizing them for synthesis and biological evaluation.
Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target, such as an enzyme or a receptor. Molecular docking, a key component of structure-based VS, predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. This approach was utilized in the design of new 2,9-disubstituted-6-morpholino purine derivatives as selective inhibitors of PI3K isoforms. mdpi.com In a study focused on identifying novel inhibitors for Bcr-Abl, BTK, and FLT3-ITD, the design of new 2,6,9-trisubstituted purines was inspired by the chemical structures of known kinase inhibitors and previously developed purine derivatives. researchgate.net This suggests a hybridization of ligand-based and structure-based approaches, where knowledge of existing inhibitors informs the design of new compounds that are then likely evaluated through docking simulations with the target kinase domains.
The general workflow for a virtual screening campaign to identify novel lead compounds based on the 2,6,9-trisubstituted purine scaffold would typically involve the following steps:
Target Selection and Preparation: Identification and validation of a biological target. The 3D structure of the target is obtained, either from experimental sources like the Protein Data Bank or through homology modeling.
Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can be a commercial library or a custom-designed library of virtual compounds.
Docking and Scoring: The compound library is docked into the active site of the target protein. Scoring functions are used to rank the compounds based on their predicted binding affinity and mode.
Hit Selection and Refinement: The top-ranked compounds are selected as "hits." These hits can be further filtered based on physicochemical properties and visual inspection of their binding modes.
Experimental Validation: The most promising candidates are synthesized and subjected to in vitro biological assays to confirm their activity.
Through these virtual screening methodologies, researchers can efficiently explore vast chemical spaces to identify novel 2,6,9-trisubstituted purine analogues with therapeutic potential.
In Silico Prediction of Compound Properties Relevant to Research Design
In the early stages of drug discovery and development, the in silico prediction of molecular properties plays a crucial role in the design of new compounds and the selection of promising candidates for further investigation. For 2,6,9-trisubstituted purine analogues, computational tools are used to predict various physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in prioritizing compounds with favorable drug-like characteristics.
A key aspect of this in silico evaluation is the assessment of Lipinski's "Rule of Five," which provides a set of guidelines to evaluate the potential for oral bioavailability of a compound. These rules are based on the following molecular properties:
Molecular Weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
In a study of promising 2,6,9-trisubstituted purine derivatives for anticancer applications, the molecular properties of selected compounds were calculated to assess their drug-likeness. nih.gov For instance, compound 7h from this study, which showed high potency and selectivity, was found to comply with all of Lipinski's rules. nih.govnih.gov This in silico profiling suggested that the compound has a higher probability of being orally bioavailable, making it a more attractive candidate for further development.
The following table summarizes the calculated molecular properties for a selection of 2,6,9-trisubstituted purine analogues from a research study, illustrating the application of in silico predictions in research design. nih.gov
| Compound | Molecular Weight (MW) | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | MolLogP | Topological Polar Surface Area (MolPSA, Ų) | Molecular Volume (MV, ų) |
| 7a | 428.15 | 6 | 0 | 2.85 | 84.52 | 381.45 |
| 7c | 467.14 | 5 | 0 | 4.36 | 52.20 | 401.01 |
| 7f | 382.17 | 3 | 0 | 3.89 | 37.66 | 361.08 |
| 7g | 416.13 | 3 | 0 | 4.61 | 37.66 | 378.27 |
| 7h | 427.15 | 5 | 0 | 3.62 | 75.92 | 386.45 |
Data sourced from a study on promising 2,6,9-trisubstituted purine derivatives. nih.gov
Beyond Lipinski's rules, other properties such as the topological polar surface area (TPSA) and molecular volume are also calculated to provide further insights. TPSA is a good indicator of a molecule's ability to permeate cell membranes. These in silico predictions are integral to modern drug design, allowing for the early identification and optimization of compounds with a higher likelihood of success in subsequent preclinical and clinical development.
Future Research Trajectories for 2,6 Dichloro 9 Cyclopentyl 9h Purine Analogues
Design and Synthesis of Highly Selective Enzyme Inhibitors
The 2,6-dichloro-9-cyclopentyl-9H-purine scaffold offers multiple points for chemical modification, primarily at the C2 and C6 positions, allowing for the synthesis of libraries of 2,6,9-trisubstituted purines. nih.govnih.gov Future research will continue to leverage this chemical tractability to design and synthesize highly selective inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govacs.org
The synthesis of these analogues typically begins with the alkylation of 2,6-dichloropurine (B15474) with a cyclopentyl group to yield this compound. nih.gov Subsequent nucleophilic substitution reactions at the C6 and C2 positions with various amines, arylpiperazines, and other moieties allow for the introduction of diverse chemical functionalities. nih.govnih.gov Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are instrumental in guiding the design of more potent and selective inhibitors. nih.gov For instance, the introduction of an arylpiperazinyl system at the C6 position of the purine (B94841) ring has been shown to be beneficial for cytotoxic activity against cancer cell lines. nih.gov
Future efforts will focus on synthesizing analogues with substituents that can exploit subtle differences in the ATP-binding sites of target enzymes, thereby enhancing selectivity and reducing off-target effects. This can be achieved by introducing groups that form specific hydrogen bonds or van der Waals interactions with unique amino acid residues within the target's active site. The systematic exploration of different substituents at the C2, C6, and even C8 positions will be crucial for developing the next generation of highly selective enzyme inhibitors derived from the this compound scaffold. nih.gov
Development of Compounds Targeting Acquired Drug Resistance Mechanisms
A significant challenge in chemotherapy is the development of acquired drug resistance, where cancer cells no longer respond to previously effective treatments. nih.gov The purine scaffold provides a promising platform for developing compounds that can overcome these resistance mechanisms. One strategy involves targeting cellular machinery that contributes to drug resistance, such as chaperone proteins like Heat Shock Protein 90 (Hsp90). nih.gov
Hsp90 plays a critical role in stabilizing a number of proteins that are involved in cancer cell growth and survival, including some that are implicated in drug resistance. nih.gov A purine analogue, PU-H71, has been shown to inhibit the function of Plasmodium falciparum Hsp90 (PfHsp90), thereby synergizing with the antimalarial drug chloroquine (B1663885) to overcome resistance. nih.gov This approach of targeting chaperone proteins can be translated to cancer therapy, where Hsp90 inhibitors could potentially resensitize resistant tumors to conventional chemotherapeutic agents.
Future research in this area will involve the design and synthesis of this compound analogues that are potent and selective inhibitors of human Hsp90 isoforms. The goal is to develop compounds that can be used in combination with existing anticancer drugs to circumvent resistance. This will require a deep understanding of the structural biology of Hsp90 and the molecular mechanisms of drug resistance.
Exploration of Multi-Targeting Purine-Based Agents
The concept of "one drug, multiple targets" is gaining traction in drug discovery as it can offer improved efficacy and a lower likelihood of resistance development compared to single-target agents. The inherent versatility of the purine scaffold, with its multiple sites for modification, makes it an ideal framework for the design of multi-targeting agents. google.com
Analogues of this compound can be designed to inhibit multiple protein kinases that are involved in different signaling pathways critical for cancer cell proliferation and survival. imtm.cz For example, a single compound could be engineered to inhibit both a receptor tyrosine kinase, such as platelet-derived growth factor receptor alpha (PDGFRα), and a downstream signaling kinase. nih.gov This dual inhibition could lead to a more profound and durable antitumor response.
The design of such multi-target ligands requires a careful balance of affinities for the intended targets to achieve the desired pharmacological profile. The cyclopentyl group at the N9 position, along with diverse substituents at the C2 and C6 positions, can be systematically varied to modulate the inhibitory activity against a panel of kinases. The development of 2,6,9-trisubstituted purines with nanomolar potency against multiple kinases has already been demonstrated, highlighting the potential of this approach. nih.gov
Integration of Advanced Computational Methods in Rational Drug Design
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. nih.govnih.gov For the development of this compound analogues, computational tools are indispensable for rational drug design. researchgate.netwiley.com
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to understand the relationship between the chemical features of the purine analogues and their biological activity. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov Molecular docking simulations can provide insights into how these compounds bind to their target enzymes at the atomic level, revealing key interactions that contribute to their potency and selectivity. nih.gov This information is invaluable for the structure-based design of more effective inhibitors.
Virtual screening of large compound libraries is another powerful computational approach that can be used to identify novel purine-based inhibitors. nih.gov By computationally screening thousands or even millions of virtual compounds, researchers can identify those with a high probability of binding to the target of interest. These computational "hits" can then be synthesized and evaluated experimentally. The integration of these advanced computational methods will undoubtedly streamline the drug design process and lead to the more rapid discovery of potent and selective this compound analogues. sinica.edu.tw
Investigation of Novel Therapeutic Applications for the Purine Scaffold
While much of the research on this compound analogues has focused on cancer, the inherent biological relevance of the purine scaffold suggests that these compounds may have a much broader range of therapeutic applications. drugbank.com Purine analogues are known to possess antiviral, antiprotozoal, and other pharmacological activities. nih.gov
Future research should explore the potential of this class of compounds in treating a variety of diseases. For example, their ability to inhibit kinases could be leveraged for the treatment of inflammatory diseases, where kinases play a key role in signaling pathways that drive inflammation. The development of selective kinase inhibitors derived from the purine scaffold could offer new therapeutic options for conditions such as rheumatoid arthritis.
Q & A
Q. What are the recommended synthetic routes for 2,6-dichloro-9-cyclopentyl-9H-purine?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution at the 9-position of a purine scaffold. Key steps include:
- Halogenation : Introduce chlorine atoms at the 2- and 6-positions using phosphorus oxychloride (POCl₃) under reflux conditions.
- Cyclopentyl Group Installation : React the intermediate with cyclopentylamine in anhydrous solvents (e.g., DMF or THF) at elevated temperatures (60–80°C) for 12–24 hours.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Critical Considerations :
- Monitor reaction progress via TLC to avoid over-substitution.
- Optimize solvent polarity to improve cyclopentyl group incorporation efficiency .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2,6-Dichlorination | POCl₃, reflux, 6 h | 78 | |
| Cyclopentyl Substitution | Cyclopentylamine, DMF, 70°C, 18 h | 51 |
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Storage : Maintain at 2–8°C in an inert atmosphere (argon or nitrogen) to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Consult poison control immediately .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
Methodological Answer: Discrepancies in NMR or IR data often arise from residual solvents, tautomerism, or crystallographic disorder. To resolve:
- Cross-Validation : Compare experimental -NMR (e.g., δ 8.10 ppm for purine protons ) with computational predictions (DFT calculations).
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis. For example, bond angles (e.g., C–Cl = 1.73 Å) and torsional parameters can confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calcd. 259.0517, found 259.0506 ).
Q. What experimental approaches are used to study its mechanism in enzyme inhibition or receptor binding?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., adenosine deaminase inhibition assays).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict interactions with active sites (e.g., purine-binding pockets in kinases ).
- SAR Studies : Synthesize analogs (e.g., varying alkyl chain length at N9) to correlate structural features with activity .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.
- Catalysis : Add catalytic iodine or Cu(I) salts to accelerate cyclopentylamine coupling .
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating (e.g., 100°C for 1 h vs. 18 h conventional).
- Byproduct Analysis : Monitor intermediates via LC-MS to identify side reactions (e.g., di-substitution at N7/N9) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data (e.g., antitumor efficacy)?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HeLa or MCF-7) and protocols (MTT vs. ATP-based viability assays).
- Metabolic Stability Testing : Evaluate compound stability in cell culture media (e.g., serum protein binding ).
- Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate purity via HPLC (>95% ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
